5,12-Bis(phenylethynyl)naphthacene

説明

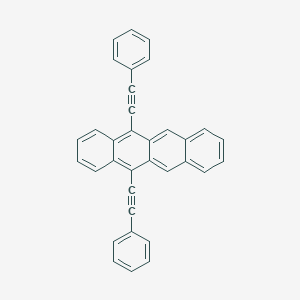

5,12-Bis(phenylethynyl)naphthacene (CAS: 18826-29-4, C₃₄H₂₀), hereafter referred to as BN, is a π-conjugated organic semiconductor characterized by a naphthacene core substituted with phenylethynyl groups at the 5 and 12 positions. Its twisted molecular geometry, arising from torsional angles (~29.5°–32.5°) between the phenylethynyl substituents and the central naphthacene backbone, distinguishes it from planar analogs . BN exhibits unique photophysical properties, including orange-red chemiluminescence upon oxidation, making it valuable in glow sticks and light-emitting applications . Additionally, BN’s ability to co-assemble with structurally similar molecules into helical or core-shell architectures highlights its versatility in organic electronics and energy transfer systems .

特性

IUPAC Name |

5,12-bis(2-phenylethynyl)tetracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H20/c1-3-11-25(12-4-1)19-21-31-29-17-9-10-18-30(29)32(22-20-26-13-5-2-6-14-26)34-24-28-16-8-7-15-27(28)23-33(31)34/h1-18,23-24H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUHYGBCAEPBUNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C#CC2=C3C=CC=CC3=C(C4=CC5=CC=CC=C5C=C42)C#CC6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3066425 | |

| Record name | Naphthacene, 5,12-bis(phenylethynyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3066425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18826-29-4 | |

| Record name | 5,12-Bis(2-phenylethynyl)naphthacene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18826-29-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,12-Bis(phenethynyl)naphthacene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018826294 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthacene, 5,12-bis(2-phenylethynyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Naphthacene, 5,12-bis(phenylethynyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3066425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,12-bis(phenylethynyl)naphthacene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.717 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5,12-Bis(phenethynyl)naphthacene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MKZ3D4QP9D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Starting Materials and Initial Reactions

The synthesis of 5,12-bis(phenylethynyl)naphthacene traditionally begins with tetracenequinone as the primary precursor. Tetracenequinone undergoes sequential ethynylation reactions to introduce phenylethynyl groups. The initial step involves the nucleophilic addition of ethynyllithium reagents to the quinone moiety. Anhydrous dioxane is typically employed as the solvent due to its ability to stabilize reactive intermediates and facilitate homogeneous reaction conditions.

Reductive Aromatization

Following ethynylation, the intermediate undergoes reductive aromatization to restore the fully conjugated naphthacene backbone. Stannous chloride (SnCl₂) in hydrochloric acid is commonly used for this step, as it effectively reduces the quinoid structure while preserving the ethynyl substituents. The reaction is typically conducted under inert atmospheres (e.g., nitrogen or argon) to prevent oxidation of sensitive intermediates.

Table 1: Reaction Conditions for Traditional Synthesis

One-Pot Synthesis Approach

Integration of Reaction Steps

Recent advancements have streamlined the synthesis into a one-pot process, combining ethynylation and reductive aromatization without isolating intermediates. This method reduces purification steps and improves overall efficiency. The sequential addition of reagents—first ethynyllithium, followed by SnCl₂—enables in situ generation of the final product.

Optimization of Conditions

Key optimizations include precise control of stoichiometry and temperature. A molar ratio of 2.2:1 (ethynyllithium to tetracenequinone) minimizes side reactions, while maintaining the reaction at 0°C during ethynylation prevents premature reduction. The one-pot method achieves moderate yields (50–65%), comparable to traditional multi-step approaches but with reduced labor and solvent usage.

Sonogashira Coupling for Unsymmetrical Derivatives

Expansion to Complex Architectures

To synthesize unsymmetrical this compound derivatives, Sonogashira coupling is employed. This palladium-catalyzed reaction enables the introduction of diverse aryl groups at specific positions. For example, 5-ethynyl-12-phenylethynyltetracene can react with iodobenzenes under catalytic conditions (Pd(PPh₃)₄, CuI) to yield tailored derivatives.

Reaction Mechanism and Challenges

The Sonogashira mechanism involves oxidative addition of the aryl halide to palladium, followed by transmetallation with the ethynyl copper intermediate. While this method offers versatility, it requires stringent exclusion of oxygen and moisture to prevent catalyst deactivation. Yields for unsymmetrical derivatives range from 30% to 50%, reflecting the complexity of controlling regioselectivity.

Table 2: Sonogashira Coupling Parameters

| Parameter | Value/Description | Source Citation |

|---|---|---|

| Catalyst | Pd(PPh₃)₄/CuI | |

| Solvent | Tetrahydrofuran (THF) | |

| Temperature | 60–80°C | |

| Reaction Time | 12–24 hours | |

| Yield | 30–50% |

Comparative Analysis of Synthetic Methods

Yield and Scalability

The traditional multi-step method provides reliable yields (45–60%) but requires extensive purification. In contrast, the one-pot approach simplifies the process at the expense of marginally lower yields (50–65%) . Sonogashira coupling, while versatile, is less efficient due to side reactions and catalyst costs.

生物活性

5,12-Bis(phenylethynyl)naphthacene (BPEN) is a polycyclic aromatic hydrocarbon (PAH) that has garnered attention for its unique photophysical properties and potential applications in various fields, including organic electronics and biomedicine. This article explores the biological activity of BPEN, focusing on its mechanisms of action, biochemical interactions, and relevant case studies.

Chemical Structure and Properties

BPEN consists of a naphthacene core with two phenylethynyl substituents at the 5 and 12 positions. This structure contributes to its optical properties, including strong fluorescence and the ability to undergo energy transfer processes.

Target Interactions

BPEN primarily interacts with biological molecules through non-covalent interactions such as π-π stacking and C–H···π interactions. These interactions can influence cellular processes by modulating the activity of enzymes and receptors. BPEN's ability to absorb light and emit fluorescence makes it a candidate for applications in bioimaging and phototherapy.

Biochemical Pathways

BPEN has been shown to affect several biochemical pathways:

- Cell Signaling : BPEN can influence cell signaling pathways, potentially altering gene expression and cellular metabolism.

- Enzyme Modulation : It may act as an inhibitor or activator of specific enzymes, impacting metabolic processes within cells.

- Oxidative Stress Response : BPEN interacts with cellular components involved in oxidative stress responses, suggesting a role in protecting against oxidative damage.

Pharmacokinetics

BPEN exhibits low solubility in water but can dissolve in organic solvents. Its pharmacokinetic profile indicates that it can be effectively utilized in various formulations for biomedical applications.

Dosage Effects

Research indicates that BPEN's effects vary significantly with dosage. At low concentrations, it may serve as a fluorescence probe without inducing significant cytotoxicity. Conversely, higher concentrations could lead to adverse effects on cell viability.

Case Studies

- Fluorescence Imaging : In a study utilizing BPEN as a fluorescent marker, researchers demonstrated its effectiveness in imaging cellular structures due to its high quantum yield and stability under physiological conditions. This property makes it suitable for tracking biological processes in real-time.

- Photodynamic Therapy : BPEN has been explored for use in photodynamic therapy (PDT). When activated by light, it generates reactive oxygen species (ROS), which can induce apoptosis in cancer cells. This application highlights BPEN's potential as an anticancer agent.

Comparative Analysis with Related Compounds

The following table compares BPEN with other similar compounds based on their biological activity and applications:

| Compound | Structure Type | Key Application | Fluorescence Yield | Cytotoxicity Level |

|---|---|---|---|---|

| This compound | Polycyclic Aromatic Hydrocarbon | Bioimaging, PDT | High | Low at low doses |

| Rubrene | Tetracene Derivative | Organic Electronics | Very High | Moderate |

| 9,10-Bis(phenylethynyl)anthracene | Anthracene Derivative | Photonic Devices | High | Low |

類似化合物との比較

Structural and Crystallographic Differences

BN’s non-planar conformation contrasts sharply with planar analogs like 9,10-bis(phenylethynyl)anthracene (BPEA) and 9,10-diphenylanthracene (DPA). Key crystallographic parameters are summarized below:

Table 1: Structural Parameters of BN and Analogous Compounds

| Compound | Herringbone Angle (°) | Torsion Angles (°) | Planarity | π–π Stacking |

|---|---|---|---|---|

| BN | 84.8 | 29.5, 32.5 | Non-planar | Yes |

| BPEA (9,10-BPEA) | 79.2 | – | Planar | Yes |

| Tetracene | 51.4 | – | Planar | No |

| 9,10-Diphenylanthracene (DPA) | 59.9 | – | Planar | No |

BN’s twisted structure reduces steric hindrance, enabling enhanced π–π interactions with adjacent molecules, which is critical for charge transport in organic semiconductors .

Optical and Chemiluminescent Properties

BN’s emission color varies between orange and red depending on the chemical environment (e.g., solvent, oxidizer, or concentration), while BPEA and DPA emit green and blue light, respectively .

Table 2: Emission Colors in Chemiluminescence

| Compound | Emission Color | Applications |

|---|---|---|

| BN | Orange/Red | Glow sticks, sensors |

| BPEA | Green | Chemiluminescent probes |

| DPA | Blue | Lighting, diagnostic tools |

The overlapping photoluminescence (PL) spectrum of BPEA with BN’s absorption spectrum facilitates high-efficiency energy transfer (ET) in co-assemblies, enabling tunable emissions .

Co-Assembly and Morphological Behavior

BN exhibits unique co-assembly dynamics with planar molecules like BPEA. For example:

- BA/BN Alloy Helicies : At specific molar ratios (e.g., BA:BN = 72:28), BN’s twisted structure induces helical morphologies due to minimized free energy in mixed assemblies .

- Core-Shell Structures : BN can epitaxially grow on BPEA microrods, forming BA@(BAₓBN₁₋ₓ) core-shell configurations for tailored optoelectronic properties .

In contrast, planar molecules like tetracene or DPA form straight rods or tubes, lacking the torsional stress required for helical architectures .

Energy Transfer and FRET Efficiency

BN acts as an efficient energy acceptor in Förster resonance energy transfer (FRET) systems. When paired with BPEA (donor), the BN-BPEA alloy achieves ET efficiencies >90%, surpassing traditional donor-acceptor pairs . This is attributed to:

Stability and Environmental Considerations

BN is stable under standard laboratory conditions and exhibits low environmental toxicity compared to halogenated analogs (e.g., 1-chloro-9,10-BPEA) . However, its naphthacene core may pose risks if improperly disposed, necessitating adherence to waste management protocols .

Q & A

Q. What are the established synthetic routes for 5,12-bis(phenylethynyl)naphthacene (BPN), and how do reaction conditions influence yield and purity?

BPN is synthesized via phenylethynylation of naphthacenequinone derivatives. A common method involves reacting 5,12-naphthacenequinone with lithium phenylacetylide, followed by reduction using stannous chloride to yield the final product . Key factors include:

- Solvent selection : Benzene or o-dichlorobenzene optimizes reaction efficiency.

- Temperature control : Lower temperatures reduce side reactions (e.g., oxidation).

- Purification : Sublimation or HPLC is recommended for >98% purity .

Yield optimization requires precise stoichiometric ratios and inert atmosphere conditions to prevent degradation.

Q. How is the photophysical characterization of BPN conducted, and what spectroscopic parameters are critical for evaluating its fluorescence properties?

BPN’s absorption and emission spectra are analyzed using UV-Vis and fluorescence spectroscopy. Key parameters include:

- Absorption maxima : Measured in solvents like benzene (e.g., λmax ≈ 450–500 nm) .

- Quantum yield : Determined via comparative methods using standard fluorophores.

- Stokes shift : Indicates energy loss during excitation-emission cycles, critical for assessing aggregation-caused quenching (ACQ) behavior .

Purity validation via HPLC and solvent polarity effects on spectral shifts should be reported .

Advanced Research Questions

Q. How does BPN’s excited-state behavior differ from structurally related acenes, and what experimental approaches elucidate these differences?

BPN exhibits unique excited-state dynamics due to phenylethynyl substituents, which enhance π-conjugation and reduce aggregation-induced quenching. Comparative studies with anthracene derivatives (e.g., 9,10-bis(phenylethynyl)anthracene) reveal:

- Lifetime measurements : Time-resolved fluorescence spectroscopy shows extended lifetimes in BPN, suggesting suppressed non-radiative decay .

- Solvatochromism : Solvent-dependent spectral shifts highlight polarity effects on charge-transfer states .

Advanced techniques like transient absorption spectroscopy can map intersystem crossing rates and triplet-state formation .

Q. What strategies improve Förster resonance energy transfer (FRET) efficiency in BPN-based systems, and how are these validated experimentally?

The crystallization-induced precise co-assembly (CIPCA) strategy significantly enhances FRET efficiency:

- Donor-acceptor pairing : BPN (acceptor) is paired with ACQ-active donors (e.g., bis(phenylethynyl)anthracene) in a 1:1 molar ratio.

- Co-crystallization : Controlled solvent evaporation ensures molecular-level proximity, minimizing energy loss .

Validation includes: - Efficiency metrics : FRET efficiency >90% achieved via steady-state and time-resolved fluorescence.

- Morphological analysis : SEM/XRD confirms homogeneous crystal lattice integration .

Q. How can researchers address contradictory data on BPN’s photostability in chemiluminescent systems?

Discrepancies in photostability arise from variations in:

- Oxidant concentration : Higher H2O2 levels accelerate BPN degradation .

- Dye encapsulation : Microenvironment engineering (e.g., polymer matrices) reduces oxidative damage .

Methodological recommendations: - Accelerated aging tests : Expose BPN to controlled UV/oxidant stress and monitor emission decay kinetics .

- Additive screening : Antioxidants (e.g., ascorbic acid) or radical scavengers mitigate decomposition .

Toxicity and Safety Considerations

Q. What methodologies are appropriate for assessing BPN’s toxicity in laboratory settings, given limited existing data?

While BPN-specific toxicity data are sparse, protocols for related polycyclic aromatics include:

- In vitro assays : MTT or comet assays using human cell lines (e.g., HepG2) to evaluate cytotoxicity and genotoxicity .

- In vivo models : Rodent studies with controlled dosing (oral/intraperitoneal) to determine LD50 and organ-specific effects .

- Risk of bias mitigation : Follow standardized questionnaires (Table C-5/C-6) to ensure study rigor in exposure characterization and outcome assessment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。